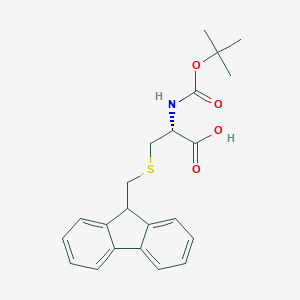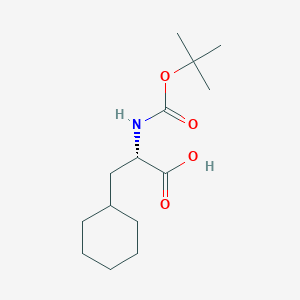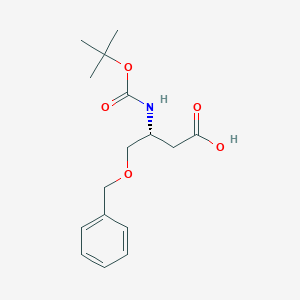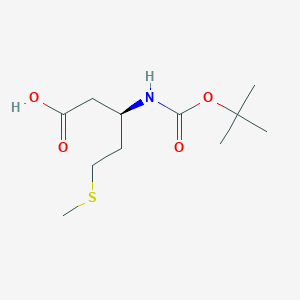
Boc-Glu(OFm)
Übersicht
Beschreibung
Boc-glu-ofm, also known as N-(tert-Butoxycarbonyl)-L-glutamic acid 5-fluorenylmethyl ester, is a derivative of L-glutamic acid. This compound is widely used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The presence of the tert-butoxycarbonyl (Boc) group and the fluorenylmethyl (OFm) ester makes it a valuable intermediate in the synthesis of complex peptides and proteins .
Wissenschaftliche Forschungsanwendungen
Peptidzyklisierung
Boc-Glu(OFm)-OH wird bei der Cyclisierung geschützter Peptide verwendet. Dieser Prozess beinhaltet die Einarbeitung speziell derivatisierter Aminosäurereste, um die Cyclisierung von Peptidketten zu erreichen, ein entscheidender Schritt bei der Synthese von cyclischen Peptiden mit erhöhter Stabilität und biologischer Aktivität .
Festphasenpeptidsynthese (SPPS)
Diese Verbindung wird in der SPPS verwendet, einem Verfahren, das die schnelle Assemblierung von Peptidketten auf einem festen Träger ermöglicht. Boc-Glu(OFm)-OH fungiert in diesem Prozess als Baustein und bietet Schutz für den Glutaminsäurerest während der Synthese .
Synthese von Insulin-Estern
Boc-Glu-Ofm ist an der Synthese modifizierter Insulin-Ester beteiligt, wie z. B. [AspB10,LysB28,ProB29]-Ester-Insulin. Diese Ester werden hinsichtlich ihres Potenzials untersucht, die Pharmakokinetik und Pharmakodynamik der Insulintherapie zu verbessern .
Säuremodulierte Peptidsynthese
Um umweltfreundlichere Peptidsyntheseverfahren zu entwickeln, wird Boc-Glu(OFm)-OH in säurebasierten Schutzschemata verwendet, die die Peptidbindungsbildung auf festen Trägern wie kontrolliertem Porenvolumen-Glas (CPG)-Perlen erleichtern .
Umweltbewusste Peptidsynthese
Forscher untersuchen organisch lösungsmittelfreie Synthesemethoden unter Verwendung von Wasser als Lösungsmittel. In diesem Zusammenhang werden Boc-geschützte Aminosäuren wie Boc-Glu(OFm)-OH hinsichtlich ihrer Löslichkeit und Reaktivität in wässrigen Umgebungen untersucht, um grünere Chemiepraktiken zu fördern .
Wirkmechanismus
Target of Action
Boc-glu-ofm, also known as (S)-5-((9H-fluoren-9-yl)methoxy)-4-(tert-butoxycarbonylamino)-5-oxopentanoic acid, is primarily used in the synthesis of ester insulin and cyclic peptide mixtures . The primary targets of Boc-glu-ofm are therefore the biochemical pathways involved in the synthesis of these compounds.
Mode of Action
It is known that boc-glu-ofm interacts with its targets to facilitate the synthesis of ester insulin and cyclic peptide mixtures . This interaction likely involves the formation of covalent bonds with other molecules, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
Boc-glu-ofm is involved in the biochemical pathways related to the synthesis of ester insulin and cyclic peptide mixtures These pathways are complex and involve multiple steps, each catalyzed by specific enzymes
Result of Action
The result of Boc-glu-ofm’s action is the synthesis of ester insulin and cyclic peptide mixtures . These compounds have important biological functions. For example, insulin is a hormone that regulates the metabolism of carbohydrates, fats, and protein by promoting the absorption of glucose from the blood into liver, fat, and skeletal muscle cells.
Biochemische Analyse
Biochemical Properties
Boc-Glu-Ofm plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins during the synthesis process. The nature of these interactions is primarily through the formation of peptide bonds, which are covalent chemical bonds formed between two amino acids .
Cellular Effects
The effects of Boc-Glu-Ofm on cellular processes are primarily observed in its role in the synthesis of peptides. It influences cell function by contributing to the production of peptides like ester insulin and cyclic peptide mixtures, which can have various effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boc-Glu-Ofm exerts its effects at the molecular level through its involvement in peptide synthesis. It forms peptide bonds with other amino acids, leading to the creation of larger peptide structures. This process can involve binding interactions with biomolecules, potential enzyme activation or inhibition, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Boc-glu-ofm is typically synthesized through the esterification of L-glutamic acid with fluorenylmethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting ester is then protected with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine .
Industrial Production Methods: In industrial settings, the synthesis of Boc-glu-ofm
Eigenschaften
IUPAC Name |
(4S)-5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(12-13-21(26)27)22(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYVYHUPZNONJS-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158415 | |
| Record name | N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133906-29-3 | |
| Record name | N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133906293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















